Structural Distinction from Mebeverine and the 2-Amine Analog Dictates Calcium Channel Interaction
3-Methyl-1-phenylbutan-1-amine differs structurally from the clinically used antispasmodic mebeverine and from the 2-amine analog 3-methyl-1-phenylbutan-2-amine in the position of the amine group (1-amine vs. 2-amine) . This positional difference is critical: the 2-amine analog demonstrated significant modulation of bioelectrical activity (BEA) in smooth muscle cells via Ca²⁺ channel regulation, establishing it as a lead mebeverine precursor [1].
| Evidence Dimension | Amine position on butane backbone |
|---|---|
| Target Compound Data | Amine at C1 (3-Methyl-1-phenylbutan-1-amine) |
| Comparator Or Baseline | 3-Methyl-1-phenylbutan-2-amine (amine at C2) and Mebeverine (amine at C1, but with a 3,4-dimethoxybenzoyl group) |
| Quantified Difference | The 2-amine analog exhibits Ca²⁺ channel-dependent smooth muscle BEA modulation, a property not reported for the 1-amine target. |
| Conditions | Structural comparison based on molecular formula and functional group positioning. |
Why This Matters
This structural distinction defines the compound's utility as a unique precursor in the synthesis of mebeverine analogs, where the 1-amine group enables alternative derivatization pathways compared to the 2-amine scaffold.
- [1] Mihaylova R, et al. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Biomedicines. 2023;11(2):605. View Source
